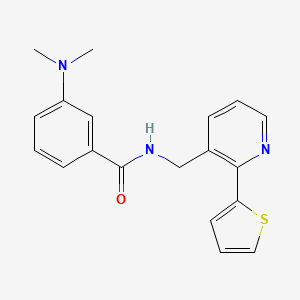

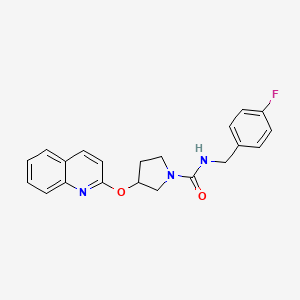

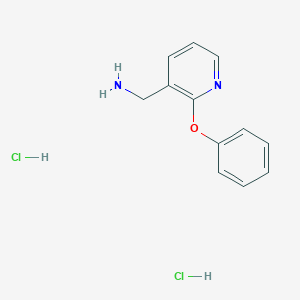

N-(4-fluorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-fluorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide, also known as Compound A, is a small molecule drug candidate that has shown potential in treating various diseases. It belongs to the class of pyrrolidine carboxamide compounds and has been extensively studied for its pharmacological properties. The purpose of

Aplicaciones Científicas De Investigación

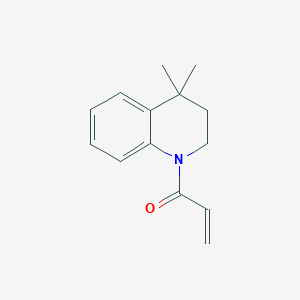

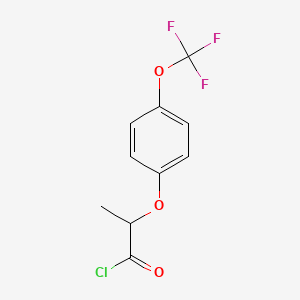

Synthesis and Evaluation for Inotropic Activity

- A study by Ji-Yong Liu et al. (2009) involved the synthesis of a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides, which were evaluated for positive inotropic activity. This research highlighted the potential of derivatives, including those related to "N-(4-fluorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide," to enhance cardiac function by increasing stroke volume in isolated rabbit-heart preparations, comparing favorably to the standard drug milrinone (Ji-Yong Liu et al., 2009).

Chemosensory Applications

- G. Park et al. (2015) described the synthesis of a chemosensor based on the quinoline moiety, which could effectively monitor Zn2+ concentrations in living cells and aqueous solutions. This study illustrates the broader potential of quinoline derivatives, including "N-(4-fluorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide," in developing sensitive and selective tools for biological and environmental monitoring (G. Park et al., 2015).

ATM Kinase Inhibition for Cancer Research

- Research by S. Degorce et al. (2016) on 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase demonstrates the potential of quinoline derivatives in cancer therapy. This work highlights how specific structural motifs within the quinoline family can be optimized to develop potent inhibitors targeting key pathways in cancer cell survival and proliferation (S. Degorce et al., 2016).

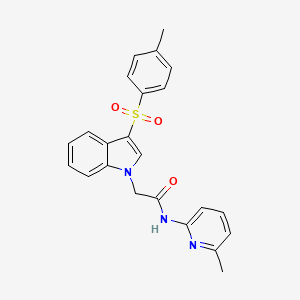

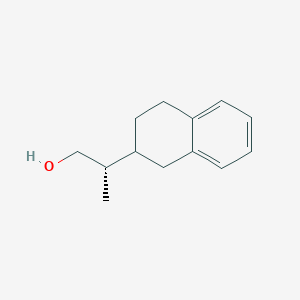

Sustainable Synthesis of Quinolines

- A study by Matthias Mastalir et al. (2016) focused on the sustainable synthesis of quinolines using manganese PNP pincer complexes. This research underscores the environmental benefits and practicality of synthesizing quinoline derivatives, such as "N-(4-fluorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide," through methods that promote high atom efficiency and minimal waste (Matthias Mastalir et al., 2016).

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-quinolin-2-yloxypyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2/c22-17-8-5-15(6-9-17)13-23-21(26)25-12-11-18(14-25)27-20-10-7-16-3-1-2-4-19(16)24-20/h1-10,18H,11-14H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRNKNCQEDXCPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2442762.png)

![N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2442769.png)

![2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2442770.png)

![Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B2442780.png)